N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide
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Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, methoxy groups, and a propanediamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and N-(3-methoxypropyl)propanediamide. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the Schiff base linkage.
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Step 1: Preparation of 5-bromo-2-methoxybenzaldehyde
- React 5-bromo-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to obtain 5-bromo-2-methoxybenzaldehyde.
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Step 2: Condensation Reaction
- Mix 5-bromo-2-methoxybenzaldehyde with N-(3-methoxypropyl)propanediamide in a solvent like ethanol.
- Add a catalytic amount of acetic acid to the reaction mixture.
- Heat the mixture under reflux for several hours to promote the condensation reaction.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction
- Reduction of the Schiff base linkage can yield the corresponding amine derivative.
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Substitution
- The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid
Reduction: Formation of N-(3-methoxypropyl)-N’-(5-bromo-2-methoxyphenyl)propanediamine
Substitution: Formation of derivatives with various functional groups replacing the bromine atom
Scientific Research Applications
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of Schiff base chemistry and its coordination properties with metal ions.
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Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
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Medicine
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Evaluated for its pharmacological properties and potential use in drug development.
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Industry
- Utilized in the development of novel materials with specific chemical and physical properties.
- Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties.
- It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
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Pathways Involved
- The Schiff base linkage in the compound can participate in redox reactions, influencing cellular redox balance.
- The bromine atom and methoxy groups can undergo metabolic transformations, affecting the compound’s bioavailability and activity.
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide can be compared with other Schiff bases and brominated aromatic compounds:
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Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methoxyethyl)propanediamide
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Uniqueness
- The presence of both bromine and methoxy groups in the compound provides a unique combination of electronic and steric effects.
- The specific arrangement of functional groups contributes to its distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)propanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-22-7-3-6-17-14(20)9-15(21)19-18-10-11-8-12(16)4-5-13(11)23-2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,17,20)(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHGEUVPICYUQR-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC(=O)NN=CC1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)CC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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